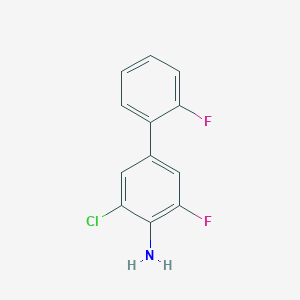

3-Chloro-2',5-difluorobiphenyl-4-amine

Descripción

3-Chloro-2',5-difluorobiphenyl-4-amine is a halogenated biphenyl derivative characterized by a biphenyl backbone with chlorine and fluorine substituents at the 3, 2', and 5 positions, respectively, and an amine group at the 4 position. The compound’s structural features—halogen substituents and aromatic amine—impart unique electronic and steric properties, making it relevant in medicinal chemistry for applications such as antitumor agent development, as seen in analogs tested via MTT cytotoxicity assays .

Propiedades

Fórmula molecular |

C12H8ClF2N |

|---|---|

Peso molecular |

239.65 g/mol |

Nombre IUPAC |

2-chloro-6-fluoro-4-(2-fluorophenyl)aniline |

InChI |

InChI=1S/C12H8ClF2N/c13-9-5-7(6-11(15)12(9)16)8-3-1-2-4-10(8)14/h1-6H,16H2 |

Clave InChI |

IECWJRSYVSSFCO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)N)F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analog: 3',4'-Dichloro-5-fluorobiphenyl-2-amine

Key Differences :

- Substituent Positions : The chlorine atoms are located at the 3' and 4' positions, and fluorine at the 5 position, compared to the target compound’s 3-Cl, 2'-F, and 5-F arrangement.

- Biological Activity : While specific data for the target compound is unavailable, biphenylamines with halogen substituents are often explored for cytotoxicity. For example, Schiff bases of 3-chloro-2,4-dihydroxybenzaldehyde (a related intermediate) showed antitumor activity in vitro , suggesting that halogen positioning significantly influences bioactivity.

Data Table :

| Property | 3-Chloro-2',5-difluorobiphenyl-4-amine | 3',4'-Dichloro-5-fluorobiphenyl-2-amine |

|---|---|---|

| Molecular Formula | C₁₂H₈ClF₂N | C₁₂H₈Cl₂FN |

| Halogen Substituents | 3-Cl, 2'-F, 5-F | 3'-Cl, 4'-Cl, 5-F |

| Amine Position | 4 | 2 |

| Potential Applications | Antitumor agents, electronic materials | Similar, with enhanced steric bulk |

Heterocyclic Analogs with Halogenated Aromatic Systems

5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

- Structure : Combines an oxadiazole ring with halogenated benzyl and phenyl groups.

- Key Differences : The presence of a bromine atom and a benzyl ether linkage introduces steric hindrance and polarizability, contrasting with the target compound’s simpler biphenyl system.

- Activity: Oxadiazole derivatives are known for antimicrobial and anticancer properties, though this compound’s bioactivity remains uncharacterized in the evidence .

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine

- Structure : Features a thiazole ring linked to a chloro-fluorobenzyl group.

- Key Differences : The thiazole ring enhances π-conjugation and hydrogen-bonding capacity compared to the biphenyl backbone.

- Applications : Thiazole amines are frequently explored in kinase inhibition and antimicrobial drug design .

Data Table :

| Compound | Core Structure | Halogen Substituents | Molecular Weight |

|---|---|---|---|

| 3-Chloro-2',5-difluorobiphenyl-4-amine | Biphenyl | 3-Cl, 2'-F, 5-F | 243.65 g/mol |

| 5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine | Oxadiazole-Benzyl | 3-Br, 2-Cl, 4-F | 417.62 g/mol |

| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | Thiazole-Benzyl | 4-Cl, 2-F | 242.70 g/mol |

Functional Group and Reactivity Comparison

- Amine Reactivity : The biphenyl amine in the target compound is less sterically hindered than heterocyclic analogs (e.g., oxadiazole or thiazole derivatives), favoring electrophilic substitution reactions.

- Halogen Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, directing further substitutions to meta/para positions. Chlorine, being larger, contributes to steric effects and slower hydrolysis rates compared to fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.